REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:7]=1[CH:8]=[O:9].CC(C)=[O:21].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:7]=1[C:8]([OH:21])=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
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4.28 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(OC2=C(C=O)C=C(C=C2)F)C=CC1Cl
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Name
|
Jones reagent
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Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
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CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with 8 mL of isopropanol
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Type
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FILTRATION
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Details
|
filtered through a pad of d.e
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to approximately ¼ volume
|
Type
|
ADDITION
|
Details
|
diluted with water
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Type
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EXTRACTION
|
Details
|
extracted several times with CHCl3
|
Type
|
WASH
|
Details
|
The organic layers were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
with saturated NaCl and finally dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2=C(C(=O)O)C=C(C=C2)F)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |